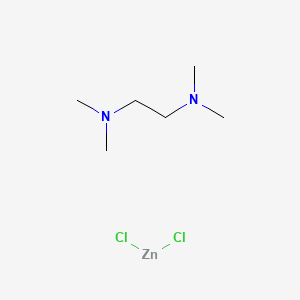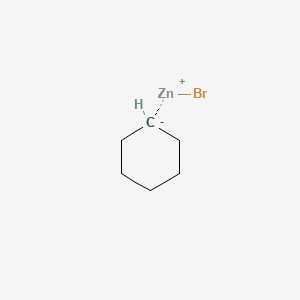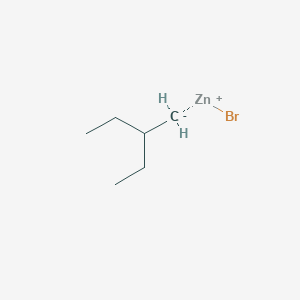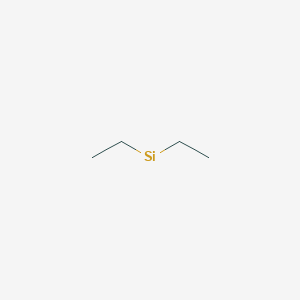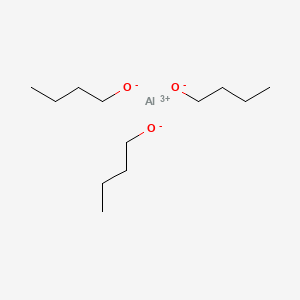
Aluminium tributanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium tributanolate, also known as aluminium tributan-1-olate, is an organoaluminium compound with the molecular formula C12H27AlO3. It is a coordination complex where aluminium is bonded to three butanol molecules. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminium tributanolate can be synthesized through the reaction of aluminium isopropoxide with butanol. The reaction typically occurs under reflux conditions, where aluminium isopropoxide is dissolved in butanol and heated to facilitate the exchange of isopropoxide groups with butanol groups.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as distillation to remove any unreacted starting materials and purification to achieve the desired product purity.
Análisis De Reacciones Químicas
Types of Reactions: Aluminium tributanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and butanol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form aluminium hydroxide and butanol.
Substitution: It can participate in substitution reactions where the butanol groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Requires the presence of water or aqueous solutions.
Substitution: Involves the use of various ligands and solvents to facilitate the exchange of butanol groups.
Major Products Formed:
Oxidation: Aluminium oxide and butanol.
Hydrolysis: Aluminium hydroxide and butanol.
Substitution: Depending on the substituent, various organoaluminium compounds can be formed.
Aplicaciones Científicas De Investigación
Aluminium tributanolate has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Explored for its potential use in the formulation of vaccines and other pharmaceutical products.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of aluminium tributanolate involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved in its action depend on the specific application and the nature of the ligands it interacts with.
Comparación Con Compuestos Similares
Aluminium isopropoxide: Another organoaluminium compound used in similar applications.
Aluminium sec-butoxide: Similar in structure and reactivity to aluminium tributanolate.
Aluminium ethoxide: Used in various chemical reactions and industrial applications.
Uniqueness: this compound is unique due to its specific coordination with butanol, which imparts distinct chemical properties and reactivity compared to other organoaluminium compounds. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalysis and other applications.
Propiedades
Número CAS |
3085-30-1 |
|---|---|
Fórmula molecular |
C4H10AlO |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
tributoxyalumane |
InChI |
InChI=1S/C4H10O.Al/c1-2-3-4-5;/h5H,2-4H2,1H3; |
Clave InChI |
DCUWYKMIVILRGQ-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Al+3] |
SMILES canónico |
CCCCO.[Al] |
| 3085-30-1 | |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Aluminum n-butoxide in the synthesis of lithium aluminate?
A: The choice of Aluminum alkoxide directly influences the crystalline phase of the lithium aluminate product. When Aluminum n-butoxide is used as a starting material, the hydrolysis reaction followed by heating under nitrogen atmosphere yields the γ-LiAlO2 phase. [] This is in contrast to using Aluminum iso-propoxide, which results in the α-LiAlO2 phase. [] The different phases of lithium aluminate exhibit distinct properties, making the choice of Aluminum alkoxide crucial for obtaining the desired material.
Q2: Are there any other factors influencing the formation of the γ-LiAlO2 phase when using Aluminum n-butoxide?
A: While the type of Aluminum alkoxide is a primary factor, the study reveals that the reaction conditions during hydrolysis also play a role. [] The temperature at which the γ-LiAlO2 phase forms can be influenced by the specific conditions employed during the hydrolysis of Aluminum n-butoxide. Notably, the study observed γ-LiAlO2 formation at temperatures as low as 550°C, highlighting the significance of controlling hydrolysis parameters. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


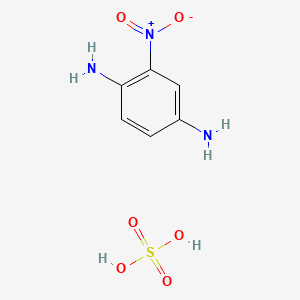

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
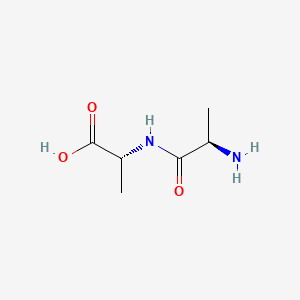
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)
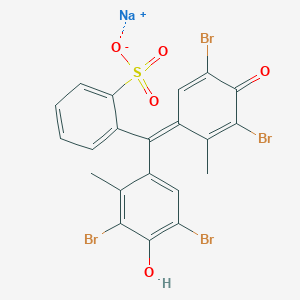
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)
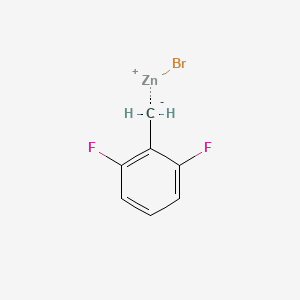
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
